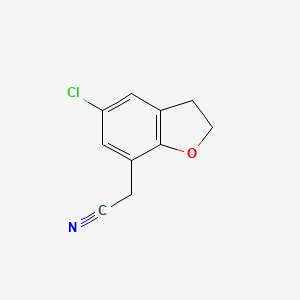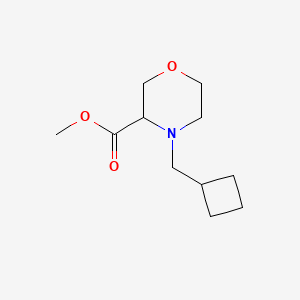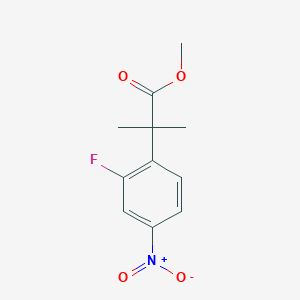
Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate
描述
Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate is an organic compound characterized by its molecular structure, which includes a fluorine atom, a nitro group, and a methyl ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-fluoro-4-nitrobenzene as the starting material.
Reaction Steps: The compound can be synthesized through a Friedel-Crafts acylation reaction, where 2-fluoro-4-nitrobenzene reacts with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale purification techniques to ensure high yield and purity. The process is optimized to minimize waste and improve efficiency.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation to form nitroso compounds or further oxidized products.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of a different class of compounds.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives and higher oxidation state compounds.
Reduction Products: Amines and related derivatives.
Substitution Products: Various fluorinated aromatic compounds.
科学研究应用
Chemistry: Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore the medicinal properties of this compound, particularly its potential use in drug development and as a therapeutic agent.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
相似化合物的比较
Methyl 2-(2-fluoro-4-nitrophenyl)acetate
Methyl 3-(4-fluoro-2-nitrophenyl)propanoate
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
This comprehensive overview provides a detailed understanding of Methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate, its synthesis, reactions, applications, and comparison with similar compounds
属性
IUPAC Name |
methyl 2-(2-fluoro-4-nitrophenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c1-11(2,10(14)17-3)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQBHCMAEJCYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


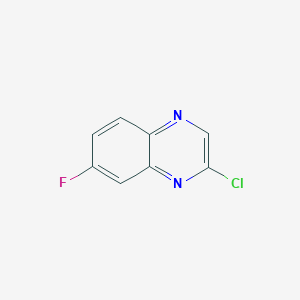

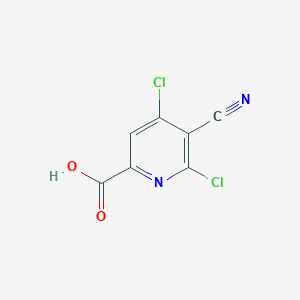
![6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1430621.png)
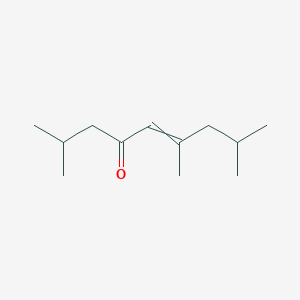
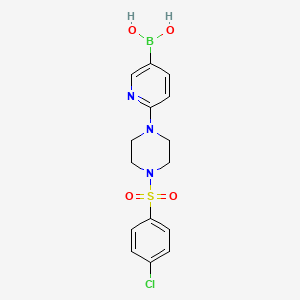
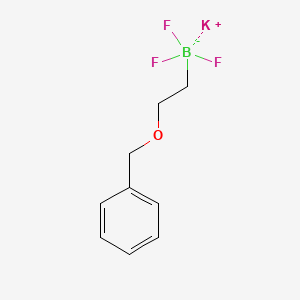

![4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1430631.png)
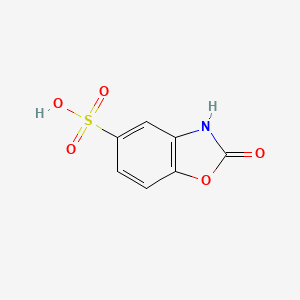
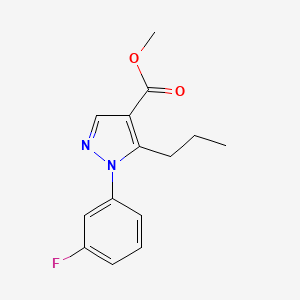
![5-Oxa-8-azaspiro[2.6]nonane](/img/structure/B1430637.png)
